molecular formula C4H6N2S B14488970 4,5-Dimethyl-1,2,3-thiadiazole CAS No. 65923-96-8

4,5-Dimethyl-1,2,3-thiadiazole

Cat. No.: B14488970
CAS No.: 65923-96-8
M. Wt: 114.17 g/mol
InChI Key: HSQGRXTXMXMKPQ-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1,2,3-thiadiazol is a heterocyclic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dimethyl-1,2,3-thiadiazol can be synthesized through several methods. One common approach involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . Another method includes the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide .

Industrial Production Methods: Industrial production of 4,5-Dimethyl-1,2,3-thiadiazol typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance production .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-1,2,3-thiadiazol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazoles .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness of 4,5-Dimethyl-1,2,3-thiadiazol: 4,5-Dimethyl-1,2,3-thiadiazol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dimethyl groups enhance its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

4,5-dimethylthiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c1-3-4(2)7-6-5-3/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQGRXTXMXMKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90512804
Record name 4,5-Dimethyl-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65923-96-8
Record name 4,5-Dimethyl-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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